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Compound of Interest

Compound Name: 2-(1H-Pyrazol-4-yl)morpholine

Cat. No.: B12845222 Get Quote

Focus: Distinguishing N-Acetylhistamine from Synthetic
Analogs
Executive Summary
The molecular formula C7H11N3O (Exact Mass: 153.0902 Da) represents a diverse chemical

space containing both endogenous metabolites and synthetic drug intermediates.[1] The

primary challenge in analytical workflows is distinguishing N-Acetylhistamine, a common

histamine metabolite, from isobaric synthetic impurities or drug candidates such as 3-(1-Methyl-

1H-pyrazol-4-yl)oxetan-3-amine.

This guide establishes a self-validating fragmentation logic to differentiate these isomers based

on Collision-Induced Dissociation (CID) behavior.

N-Acetylhistamine is characterized by a diagnostic Neutral Loss of Ketene (42 Da).

Synthetic Isomers (e.g., Oxetanes) are characterized by Ring Opening and Formaldehyde

Loss (30 Da).

Structural Comparison & Ionization Logic
Before fragmentation, understanding the protonation sites is essential for predicting bond

cleavage.
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Feature N-Acetylhistamine
Synthetic Isomer (e.g.,

Pyrazole-Oxetane)

Structure Class Acetylated Biogenic Amine Heterocyclic Amine / Ether

Functional Groups Imidazole, Amide (Acetamide)
Pyrazole, Oxetane, Primary

Amine

Protonation Site
Imidazole Ring Nitrogen (pKa

~7.0)

Primary Amine or Pyrazole

Nitrogen

Precursor Ion [M+H]+ m/z 154.09 m/z 154.09

Fragmentation Driver
Charge-remote rearrangement

(Amide)

Charge-proximal ring strain

relief

Fragmentation Pathways & Mechanisms
A. N-Acetylhistamine: The "Ketene Loss" Signature
The fragmentation of N-acetylated amines is dominated by the stability of the amide bond and

the imidazole ring.

Primary Pathway (m/z 154 → 112): The protonated molecular ion undergoes a McLafferty-

type rearrangement or a four-centered elimination, leading to the loss of a neutral Ketene

(C2H2O, 42 Da) molecule. This yields the protonated histamine ion at m/z 112.

Secondary Pathway (m/z 112 → 95): The nascent histamine ion loses Ammonia (NH3, 17

Da) from the side chain, generating the vinyl-imidazole cation at m/z 95.

Diagnostic Value: The -42 Da loss is highly specific to N-acetyl groups and serves as a

"fingerprint" for this metabolite.

B. Synthetic Isomer (Pyrazole-Oxetane): The "Ring
Opening" Signature
Synthetic isomers containing strained rings (like oxetanes) or different heterocycles (pyrazoles)

fragment via high-energy ring opening.
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Primary Pathway (m/z 154 → 124): The oxetane ring relieves strain by ejecting

Formaldehyde (CH2O, 30 Da), a common pathway for cyclic ethers. This produces a

fragment at m/z 124.

Alternative Pathway (m/z 154 → 83/82): Cleavage of the linker between the rings often

yields the stable 1-Methylpyrazole cation at m/z 81-83.

Diagnostic Value: The absence of the -42 Da loss and the presence of -30 Da (CH2O) or -56

Da (C3H4O) losses confirm the synthetic origin.

Visualization of Signaling Pathways (Graphviz)
The following diagram illustrates the divergent fragmentation pathways of the two isomers,

providing a visual logic map for identification.
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Caption: Divergent fragmentation pathways of C7H11N3O isomers. Left (Blue): N-

Acetylhistamine proceeds via characteristic Ketene loss. Right (Red): Synthetic oxetane
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derivatives fragment via ring opening.

Experimental Data Summary
The following table summarizes the key diagnostic ions observed in ESI-MS/MS (Positive

Mode) at 20-30 eV collision energy.

Parameter
N-Acetylhistamine

(Biological)
Synthetic Isomer

(Oxetane/Pyrazole)

Precursor Ion (m/z) 154.09 154.09

Base Peak (m/z) 95 (Vinyl-imidazole) 83 (Methylpyrazole) or 124

Diagnostic Neutral Loss 42 Da (Ketene) 30 Da (Formaldehyde)

Key Fragment 1 112 (Histamine) 124 (Ring Opening)

Key Fragment 2 95 (Imidazole core) 83 (Heterocycle core)

Retention Time (RP-LC) Early eluting (Polar) Late eluting (Less Polar)

Protocol for Differentiation
Source Conditions: ESI Positive mode, Capillary Voltage 3.0 kV.

Precursor Selection: Isolate m/z 154.1 ± 0.5 Da.

Collision Energy: Ramp from 10 to 40 eV to observe the breakdown curve.

Observation: If m/z 112 appears at low energy (10-15 eV), confirm N-Acetylhistamine.

Observation: If m/z 124 or 136 appears, suspect Synthetic Isomer.

Confirmation: Monitor the m/z 95 ion. Its high abundance at >25 eV confirms the imidazole

core of the histamine derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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